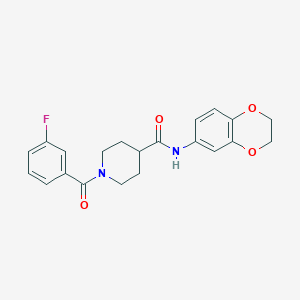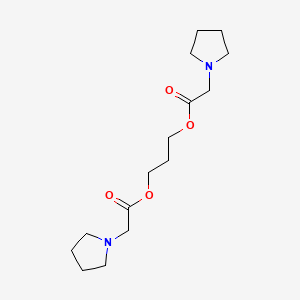![molecular formula C23H14BrF3N2O B4747783 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, commonly known as BTQ or BTQ-7, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. BTQ-7 has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Applications De Recherche Scientifique
BTQ-7 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. BTQ-7 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTQ-7 has been reported to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Mécanisme D'action
The exact mechanism of action of BTQ-7 is not fully understood. However, it is believed to exert its biological activities by inhibiting various signaling pathways involved in cancer cell growth and inflammation. BTQ-7 has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
BTQ-7 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. BTQ-7 has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BTQ-7 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in drug discovery and development, and its biological activities have been well characterized. However, there are also some limitations to using BTQ-7 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of BTQ-7 is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of BTQ-7. One area of research could be to investigate the potential of BTQ-7 as a therapeutic agent for the treatment of various cancers. Further studies could also be conducted to elucidate the exact mechanism of action of BTQ-7 and to identify its molecular targets. Additionally, the development of more efficient synthesis methods for BTQ-7 could enable its widespread use in drug discovery and development. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BTQ-7 could provide valuable insights into its potential clinical applications.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrF3N2O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-3-7-19(16)28-21)22(30)29-20-8-4-2-6-18(20)23(25,26)27/h1-13H,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYCZJZNYFIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4747701.png)
![methyl 2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747716.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)
![N-(3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747729.png)
![4-isopropoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4747730.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)

![2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4747743.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747779.png)
